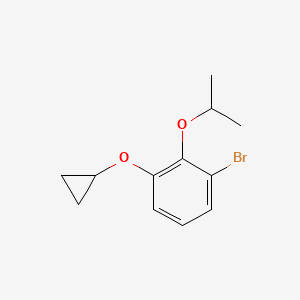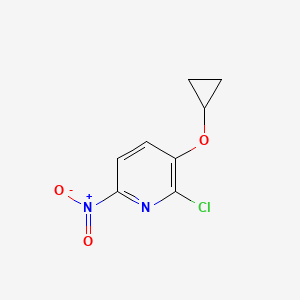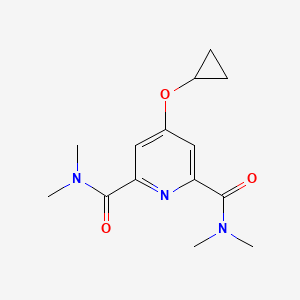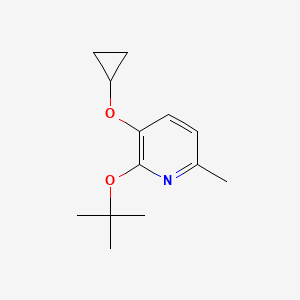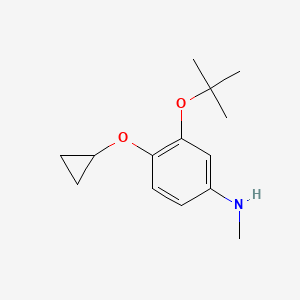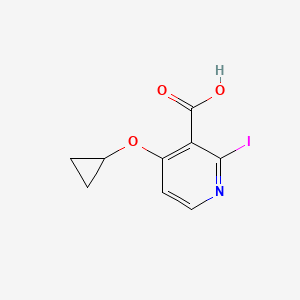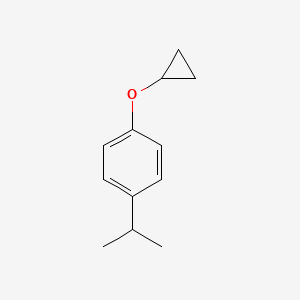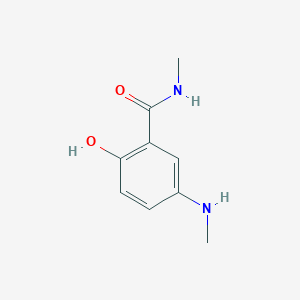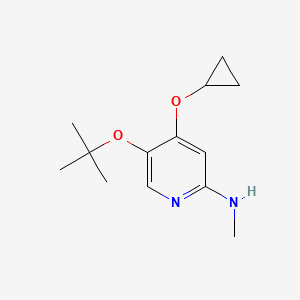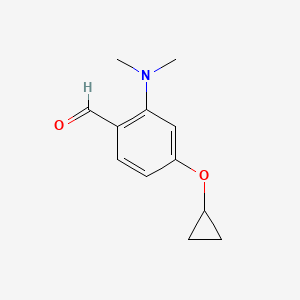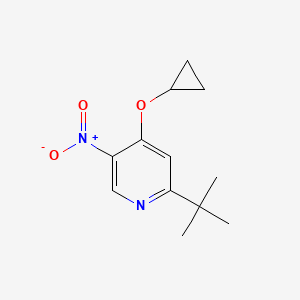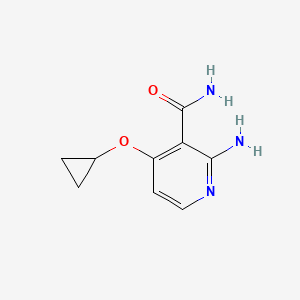
2-Amino-4-cyclopropoxynicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-cyclopropoxynicotinamide is an organic compound with the molecular formula C9H11N3O2 It is a derivative of nicotinamide, featuring an amino group at the 2-position and a cyclopropoxy group at the 4-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-cyclopropoxynicotinamide typically involves the following steps:
Amination: The amino group is introduced by reacting the intermediate with ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of recyclable catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-cyclopropoxynicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The amino and cyclopropoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted nicotinamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-cyclopropoxynicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-Amino-4-cyclopropoxynicotinamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropoxy group may enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methoxynicotinamide: Similar structure but with a methoxy group instead of a cyclopropoxy group.
2-Amino-4-ethoxynicotinamide: Features an ethoxy group in place of the cyclopropoxy group.
2-Amino-4-propoxynicotinamide: Contains a propoxy group instead of the cyclopropoxy group.
Uniqueness
2-Amino-4-cyclopropoxynicotinamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H11N3O2 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
2-amino-4-cyclopropyloxypyridine-3-carboxamide |
InChI |
InChI=1S/C9H11N3O2/c10-8-7(9(11)13)6(3-4-12-8)14-5-1-2-5/h3-5H,1-2H2,(H2,10,12)(H2,11,13) |
InChI-Schlüssel |
YLWAGDNAGTZRLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C(=NC=C2)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


